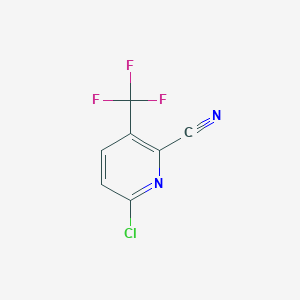

6-Chloro-3-(trifluoromethyl)picolinonitrile

描述

Introduction to 6-Chloro-3-(trifluoromethyl)picolinonitrile

This compound belongs to the family of substituted picolinonitriles, which are pyridine-2-carbonitrile derivatives bearing additional functional groups. The compound's structure is characterized by a pyridine ring system with three distinct substituents positioned at specific locations that significantly influence its chemical behavior and properties. The presence of the nitrile group at the 2-position of the pyridine ring establishes the fundamental picolinonitrile framework, while the additional substituents at positions 3 and 6 create a highly functionalized aromatic system. This particular substitution pattern results in a compound with enhanced electrophilic character and unique reactivity profiles compared to simpler pyridine derivatives.

The electronic properties of this compound are dominated by the cumulative effect of three electron-withdrawing groups. The nitrile functionality contributes significant electron withdrawal through both inductive and resonance effects, while the trifluoromethyl group provides strong inductive withdrawal due to the high electronegativity of fluorine atoms. The chlorine substituent further enhances the electron-deficient nature of the aromatic system through its inductive effect. This combination of substituents creates a highly polarized molecule with distinctive chemical and physical properties that distinguish it from other pyridine derivatives.

Research applications of this compound span multiple areas of chemical science, including its use as a building block in pharmaceutical chemistry, its role in materials science applications, and its utility in fundamental studies of aromatic substitution chemistry. The compound's structural features make it particularly valuable for structure-activity relationship studies in medicinal chemistry, where the trifluoromethyl group is known to enhance metabolic stability and modify pharmacokinetic properties. Additionally, the reactive chlorine atom provides opportunities for further functionalization through nucleophilic aromatic substitution reactions, enabling the synthesis of diverse molecular libraries.

Nomenclature and Structural Identity

The systematic nomenclature and structural characterization of this compound follows established conventions for heterocyclic compounds with multiple substituents. The compound's identity is firmly established through various chemical databases and regulatory systems, with consistent naming conventions across different scientific and commercial platforms. The structural identity encompasses not only the basic molecular framework but also the specific spatial arrangement of substituents and their electronic interactions within the molecule. Understanding these nomenclature principles is essential for accurate communication within the scientific community and for proper identification in chemical databases and literature searches.

The compound's structural identity is further reinforced by its unique spectroscopic fingerprint, which reflects the distinctive electronic environment created by the combination of substituents. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide characteristic patterns that enable unambiguous identification of the compound. The molecular structure can be represented through various chemical notation systems, including simplified molecular-input line-entry system notation, International Chemical Identifier strings, and traditional structural formulas, each providing different levels of detail about the molecular architecture.

IUPAC Name and CAS Registry Numbers

The International Union of Pure and Applied Chemistry systematic name for this compound is 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile, which follows the standard nomenclature rules for substituted pyridine derivatives. This naming convention begins with the base heterocycle (pyridine), identifies the principal functional group (carbonitrile at position 2), and then lists the substituents in alphabetical order with their corresponding position numbers. The Chemical Abstracts Service has assigned the registry number 401590-41-8 to this compound, providing a unique identifier that is universally recognized in chemical databases and regulatory systems.

Alternative nomenclature systems may refer to this compound as this compound, where "picolinonitrile" specifically denotes the 2-pyridinecarbonitrile framework. This naming convention is commonly used in commercial chemical catalogs and emphasizes the nitrile-substituted pyridine core structure. The consistency of the Chemical Abstracts Service registry number across multiple sources confirms the standardized identity of this compound within the chemical literature and commercial databases.

Table 1: Nomenclature and Registry Information for this compound

| Nomenclature System | Name | Registry Number |

|---|---|---|

| IUPAC Systematic | 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | 401590-41-8 |

| Common Name | This compound | 401590-41-8 |

| Chemical Abstracts Service | 2-Pyridinecarbonitrile, 6-chloro-3-(trifluoromethyl)- | 401590-41-8 |

| MDL Number | - | MFCD18261725 |

Molecular Formula and Isomeric Considerations

The molecular formula of this compound is C₇H₂ClF₃N₂, indicating a composition of seven carbon atoms, two hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms. The molecular weight is precisely 206.55 grams per mole, reflecting the contribution of the heavy halogen atoms to the overall molecular mass. This molecular formula represents a highly halogenated aromatic compound with a significant degree of unsaturation arising from the pyridine ring and the nitrile functional group.

Isomeric considerations for this compound are particularly important given the multiple possible positions for substituent attachment on the pyridine ring. The specific substitution pattern of this compound represents one of several possible constitutional isomers that could theoretically exist with the same molecular formula. Related isomeric compounds include 6-chloro-4-(trifluoromethyl)picolinonitrile (CAS: 1156542-25-4) and other positional isomers where the chlorine and trifluoromethyl groups occupy different positions on the pyridine ring.

Table 2: Molecular Composition and Physical Properties

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₇H₂ClF₃N₂ | |

| Molecular Weight | 206.55 g/mol | |

| Heavy Atom Count | 13 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bond Count | 1 |

The structural uniqueness of this compound is confirmed by its distinctive International Chemical Identifier key (SQTMSBJBTATQID-UHFFFAOYSA-N), which provides a hashed representation of the complete molecular structure. This identifier serves as a computational fingerprint that distinguishes this compound from all possible isomers and ensures accurate database searches and chemical informatics applications.

Key Functional Groups and Substituent Effects

The molecular architecture of this compound incorporates three primary functional group categories that collectively define its chemical behavior and properties. The nitrile group (-C≡N) at position 2 serves as both an electron-withdrawing substituent and a reactive site for various chemical transformations. This linear functional group contributes significantly to the molecular dipole moment and provides opportunities for coordination chemistry, cycloaddition reactions, and hydrolysis or reduction reactions to generate carboxylic acids, amides, or amines.

The trifluoromethyl group (-CF₃) at position 3 represents one of the most electronegative substituents commonly encountered in organic chemistry. This functional group exerts a profound inductive effect that withdraws electron density from the aromatic ring system, significantly altering the electronic properties of the molecule. The trifluoromethyl substituent is particularly valued in pharmaceutical chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modify the pharmacokinetic properties of bioactive compounds. The presence of three fluorine atoms creates a highly polarized carbon-fluorine bond system that resists metabolic degradation and contributes to the overall stability of the molecule.

The chlorine atom at position 6 provides both electronic and steric effects that influence the compound's reactivity profile. As an electron-withdrawing substituent, chlorine contributes to the overall electron-deficient character of the aromatic system through its inductive effect. More importantly, the chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, particularly given the electron-poor nature of the pyridine ring system enhanced by the other electron-withdrawing substituents. This reactivity makes the compound valuable as a synthetic intermediate for generating diverse derivatives through substitution chemistry.

Table 3: Electronic and Steric Effects of Key Functional Groups

| Functional Group | Position | Electronic Effect | Reactivity Characteristics |

|---|---|---|---|

| Nitrile (-C≡N) | 2 | Strong electron-withdrawing | Coordination, hydrolysis, reduction |

| Trifluoromethyl (-CF₃) | 3 | Strong inductive withdrawal | Metabolically stable, lipophilic |

| Chlorine (-Cl) | 6 | Moderate electron-withdrawing | Good leaving group for substitution |

The cumulative effect of these three electron-withdrawing groups creates a highly polarized aromatic system with enhanced electrophilic character. This electronic configuration facilitates nucleophilic aromatic substitution reactions and influences the compound's physical properties, including its solubility profile and intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) value of 2.62548 reflects the balanced contribution of the polar nitrile group and the lipophilic trifluoromethyl and chlorine substituents. The topological polar surface area of 36.68 square angstroms indicates moderate polarity that may influence membrane permeability and drug-like properties.

属性

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTMSBJBTATQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621759 | |

| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401590-41-8 | |

| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(trifluoromethyl)picolinonitrile typically involves the introduction of the chloro and trifluoromethyl groups onto the picolinonitrile scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

化学反应分析

Types of Reactions:

Substitution Reactions: The compound can undergo various substitution reactions due to the presence of the chloro and trifluoromethyl groups.

Oxidation and Reduction: It may participate in oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H2ClF3N2

- Structural Features : The compound features a chloro group at the 6th position and a trifluoromethyl group at the 3rd position on the pyridine ring, which contributes to its reactivity and potential applications in synthesis.

Organic Synthesis

6-Chloro-3-(trifluoromethyl)picolinonitrile serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it an essential intermediate for developing complex molecules. This compound is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic aromatic substitution reactions effectively .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being investigated for its potential as a pharmacophore in drug design. The structural characteristics of this compound may contribute to the development of new therapeutic agents with specific biological activities. Its reactivity allows for modifications that can enhance efficacy and selectivity against targeted biological pathways .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of advanced materials and coatings. The ability to produce derivatives with tailored properties opens avenues for innovation in material science .

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that this compound can be employed in synthesizing novel pharmaceutical compounds. For instance, studies focusing on its role as an intermediate have shown promising results in developing drugs targeting specific diseases, showcasing its versatility as a synthetic precursor.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been explored for synthesizing herbicides and pesticides. The trifluoromethyl group enhances biological activity, making derivatives of this compound effective in agricultural applications. Field trials have indicated improved efficacy compared to traditional compounds, highlighting its potential impact on crop protection strategies .

作用机制

The mechanism of action of 6-Chloro-3-(trifluoromethyl)picolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Substituent Position and Electronic Effects

- 3-(Trifluoromethyl)picolinonitrile (CAS 406933-21-9) lacks the chlorine atom at position 6, resulting in reduced steric hindrance and altered electronic properties compared to the reference compound.

- 4-(Trifluoromethyl)picolinonitrile (CAS 936841-69-9) positions the -CF₃ group at C4 instead of C3. This shift modifies the electron-withdrawing effects on the pyridine ring, impacting reactivity in coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Modifications

- Methyl 6-chloro-3-(trifluoromethyl)picolinate (CAS 1416354-40-9) replaces the nitrile (-CN) with a methyl ester (-COOCH₃). This substitution increases molecular weight (239.58 vs. 206.55) and alters solubility, making it more amenable to hydrolysis or further derivatization .

- 5,5'-(Hydrazine-1,2-diyl)bis(3-(trifluoromethyl)picolinonitrile) is a dimeric impurity identified in Apalutamide synthesis.

生物活性

6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS No. 401590-41-8) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural characteristics, including the trifluoromethyl group and the nitrile functional group, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFN

- SMILES : C1=CC(=NC(=C1C(F)(F)F)C#N)Cl

- InChI : InChI=1S/C7H2ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H

The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for the compound's interaction with biological targets. The nitrile group also plays a role in its reactivity and biological function.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its ability to inhibit enzymes involved in neurotransmitter metabolism, which may have implications for treating neurological disorders.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular functions, leading to bacterial growth inhibition.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 15 | 32 |

| Escherichia coli | 12 | 64 |

Anticancer Potential

In vitro studies have evaluated the anticancer properties of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 1.0 | Significant cytotoxicity |

| A549 (Lung) | 1.16 | Antiproliferative activity |

| Jurkat E6.1 (T-cell) | Not specified | Cytotoxic effects observed |

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Other Biological Activities

The compound exhibits additional biological activities including:

- Anti-inflammatory : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticonvulsant : Some studies indicate potential anticonvulsant effects.

- Antioxidant : The electron-donating groups enhance antioxidant potential.

Study on Anticancer Activity

A recent study demonstrated that modifications in the structure of thiadiazole derivatives led to enhanced anticancer activity against MCF-7 cells, with IC50 values comparable to established chemotherapeutics like Doxorubicin.

Antimicrobial Evaluation

In vitro tests showed that this compound effectively inhibited Staphylococcus epidermidis and other Gram-positive bacteria, supporting its use as a potential antimicrobial agent.

Receptor Interaction Studies

Molecular docking studies indicated strong interactions between the compound and adenosine receptors, suggesting mechanisms that could be exploited for therapeutic purposes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-3-(trifluoromethyl)picolinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a picolinonitrile core. A validated route includes chlorination at the 6-position followed by trifluoromethylation at the 3-position. For example, chlorination can be achieved using phosphorus oxychloride (POCl₃) under reflux, while trifluoromethylation may employ Cu-mediated cross-coupling with CF₃ precursors. Reaction optimization (e.g., catalyst loading, temperature, and solvent polarity) is critical for yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. For example, ¹⁹F NMR detects the trifluoromethyl group as a singlet at ~-60 ppm.

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, stereochemistry, and intermolecular interactions .

- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to light, humidity, or elevated temperatures). HPLC or TLC monitors decomposition products. Storage in inert atmospheres at 2–8°C is recommended to prevent hydrolysis of the nitrile group or oxidation of the trifluoromethyl moiety .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular docking predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), which correlate with nucleophilic/electrophilic reactivity. Basis sets like 6-311+G(d,p) improve accuracy for halogen and fluorine atoms .

- Molecular Docking : AutoDock Vina predicts binding modes to biological targets (e.g., enzymes or receptors). Adjust grid box dimensions to accommodate the trifluoromethyl group’s steric bulk and analyze binding affinity scores (ΔG) .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioassay results?

- Methodological Answer :

- Multi-Conformational Docking : Test multiple ligand conformations to account for flexibility.

- Molecular Dynamics (MD) Simulations : Simulate binding over 100+ ns to assess stability of predicted poses.

- Mutagenesis Studies : Validate key residues identified in docking (e.g., replacing hydrophobic residues in the binding pocket) to confirm interactions with the CF₃ group .

Q. How can synthetic scalability challenges be addressed during pilot-scale production?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and mixing for exothermic reactions (e.g., chlorination).

- In-line Purification : Integrate scavenger resins or membrane filtration to remove byproducts.

- Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progression .

Q. What role does the trifluoromethyl group play in enhancing the compound’s bioactivity and metabolic stability?

- Methodological Answer : The CF₃ group increases lipophilicity (logP), improving membrane permeability. It also resists oxidative metabolism due to strong C-F bonds. Comparative studies with non-fluorinated analogs show reduced IC₅₀ values in enzyme inhibition assays, confirming the CF₃ group’s contribution to target affinity .

Data Analysis and Comparative Studies

Q. How do structural modifications (e.g., replacing Cl with Br or changing substituent positions) affect biological activity?

- Methodological Answer : Synthesize analogs via halogen exchange (e.g., using NaBr in DMF) or regioselective substitution. Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with computed descriptors (e.g., electrostatic potential maps). For example, bulkier halogens may sterically hinder target binding .

Q. What analytical workflows validate the compound’s purity and identity in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Quantify the compound in serum using MRM transitions (e.g., m/z 315 → 270 for the parent ion).

- Isotopic Labeling : Use deuterated internal standards to correct for matrix effects.

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in crude extracts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。